Cas no 2248385-36-4 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-[(4-fluorophenyl)methyl]oxane-4-carboxylate)

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 4-[(4-fluorophenyl)methyl]oxane-4-carboxylate is a specialized organic compound featuring a phthalimide core linked to a fluorophenyl-substituted tetrahydropyran moiety via a carboxylate ester. This structure imparts unique reactivity and potential utility in pharmaceutical or agrochemical synthesis, where the fluorophenyl group may enhance binding affinity or metabolic stability. The ester linkage offers versatility for further derivatization, while the rigid isoindole-1,3-dione scaffold contributes to structural integrity. Its well-defined stereochemistry and functional group arrangement make it a valuable intermediate for targeted molecular design, particularly in applications requiring fluorinated aromatic systems or heterocyclic frameworks.
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-[(4-fluorophenyl)methyl]oxane-4-carboxylate structure
2248385-36-4 structure
Product Name:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-[(4-fluorophenyl)methyl]oxane-4-carboxylate
CAS No:2248385-36-4
MF:C21H18FNO5
MW:383.36972951889
CID:6184911
PubChem ID:165732580
Update Time:2025-06-11

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-[(4-fluorophenyl)methyl]oxane-4-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 2248385-36-4
    • EN300-6523124
    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-[(4-fluorophenyl)methyl]oxane-4-carboxylate
    • Inchi: 1S/C21H18FNO5/c22-15-7-5-14(6-8-15)13-21(9-11-27-12-10-21)20(26)28-23-18(24)16-3-1-2-4-17(16)19(23)25/h1-8H,9-13H2
    • InChI Key: FSMNNLYDGIRFNF-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=CC=1)CC1(C(=O)ON2C(C3C=CC=CC=3C2=O)=O)CCOCC1

Computed Properties

  • Exact Mass: 383.11690084g/mol
  • Monoisotopic Mass: 383.11690084g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 5
  • Complexity: 600
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 72.9Ų

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-[(4-fluorophenyl)methyl]oxane-4-carboxylate Pricemore >>

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Additional information on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-[(4-fluorophenyl)methyl]oxane-4-carboxylate

Research Brief on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-[(4-fluorophenyl)methyl]oxane-4-carboxylate (CAS: 2248385-36-4)

The compound 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-[(4-fluorophenyl)methyl]oxane-4-carboxylate (CAS: 2248385-36-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, including a fluorophenylmethyl group and a carboxylate moiety, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanisms of action, making it a subject of intense scientific inquiry.

One of the key areas of research involving this compound is its role as a potential inhibitor of specific enzymatic pathways. Preliminary data suggest that it may interact with enzymes involved in inflammatory and oncogenic processes, thereby offering a novel approach to treating conditions such as chronic inflammation and certain types of cancer. The fluorophenylmethyl group is believed to enhance the compound's binding affinity to target proteins, while the carboxylate moiety contributes to its solubility and bioavailability.

Recent synthetic efforts have aimed at optimizing the yield and purity of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-[(4-fluorophenyl)methyl]oxane-4-carboxylate. Advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy have been employed to characterize the compound and ensure its structural integrity. These methodological advancements have facilitated a deeper understanding of its chemical properties and stability under various conditions.

In vitro and in vivo studies have provided compelling evidence of the compound's efficacy. For instance, experiments conducted on cell lines have demonstrated its ability to modulate key signaling pathways, leading to reduced proliferation of cancer cells. Additionally, animal models have shown that the compound exhibits favorable pharmacokinetic profiles, with minimal off-target effects. These findings underscore its potential as a lead candidate for further drug development.

Despite these promising results, challenges remain in the clinical translation of this compound. Issues such as metabolic stability, toxicity, and formulation need to be addressed in subsequent research phases. Collaborative efforts between academic institutions and pharmaceutical companies are essential to overcome these hurdles and accelerate the development of this molecule into a viable therapeutic agent.

In conclusion, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-[(4-fluorophenyl)methyl]oxane-4-carboxylate represents a promising avenue for drug discovery. Its unique chemical structure and demonstrated biological activity make it a compelling subject for ongoing and future research. Continued investigation into its mechanisms of action and optimization of its pharmacological properties will be critical in realizing its full therapeutic potential.

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